molecular formula C18H18N4O2S B11665324 2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide

2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11665324
M. Wt: 354.4 g/mol
InChI Key: XWTOIJJFZJCDAT-YBFXNURJSA-N
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Description

2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzimidazole ring, a sulfanyl group, and an ethoxyphenylmethylidene moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide typically involves multiple stepsThe final step involves the condensation of the intermediate with 4-ethoxybenzaldehyde under acidic or basic conditions to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the imine group can produce primary or secondary amines.

Scientific Research Applications

2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide involves its interaction with molecular targets in cells. The benzimidazole ring can intercalate with DNA, disrupting replication and transcription processes. The sulfanyl group can form covalent bonds with thiol groups in proteins, altering their function. Additionally, the imine group can react with nucleophiles in the cell, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide stands out due to its unique combination of functional groups, which confer a wide range of chemical reactivity and biological activity

Properties

Molecular Formula

C18H18N4O2S

Molecular Weight

354.4 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-(4-ethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H18N4O2S/c1-2-24-14-9-7-13(8-10-14)11-19-22-17(23)12-25-18-20-15-5-3-4-6-16(15)21-18/h3-11H,2,12H2,1H3,(H,20,21)(H,22,23)/b19-11+

InChI Key

XWTOIJJFZJCDAT-YBFXNURJSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2

Origin of Product

United States

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